molecular formula C24H35N3O B247683 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine

1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine

Cat. No. B247683
M. Wt: 381.6 g/mol
InChI Key: YDPTYMYWKPPRFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine, also known as BRL-15572, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. BRL-15572 belongs to the class of piperazine compounds and has been studied for its effects on the central nervous system.

Mechanism of Action

The exact mechanism of action of 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine is not fully understood. However, it has been found to act on the serotonin and dopamine systems in the brain. 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has also been found to act as a partial agonist at the 5-HT1A receptor, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects
1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has been found to have several biochemical and physiological effects. It has been found to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects. 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has also been found to decrease the levels of corticotropin-releasing hormone (CRH), which is involved in the stress response. This may also contribute to its anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine in lab experiments is that it has been extensively studied and its effects are well documented. This makes it a useful tool for studying the effects of serotonin and dopamine on behavior and physiology. However, one limitation of using 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine is that it may have off-target effects, which may complicate the interpretation of results.

Future Directions

There are several future directions for the study of 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine. One area of research is the development of more selective compounds that target specific serotonin and dopamine receptors. Another area of research is the study of the long-term effects of 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine on behavior and physiology. Additionally, the potential therapeutic applications of 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine in the treatment of neurological disorders should be further explored.

Synthesis Methods

The synthesis of 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine involves a series of chemical reactions. The starting material for the synthesis is 2-methoxyphenylpiperazine, which undergoes a reaction with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the intermediate compound. The intermediate compound is then reacted with bicyclo[2.2.1]hept-5-en-2-ylmethanol and piperidine to form the final product 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine.

Scientific Research Applications

1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has been studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been found to have anxiolytic and antidepressant effects in animal models. 1-[1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinyl]-4-(2-methoxyphenyl)piperazine has also been studied for its effects on drug addiction and withdrawal symptoms. It has been found to reduce cocaine-seeking behavior in rats and prevent the development of morphine tolerance.

properties

Molecular Formula

C24H35N3O

Molecular Weight

381.6 g/mol

IUPAC Name

1-[1-(5-bicyclo[2.2.1]hept-2-enylmethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine

InChI

InChI=1S/C24H35N3O/c1-28-24-5-3-2-4-23(24)27-14-12-26(13-15-27)22-8-10-25(11-9-22)18-21-17-19-6-7-20(21)16-19/h2-7,19-22H,8-18H2,1H3

InChI Key

YDPTYMYWKPPRFW-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4CC5CC4C=C5

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4CC5CC4C=C5

Origin of Product

United States

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